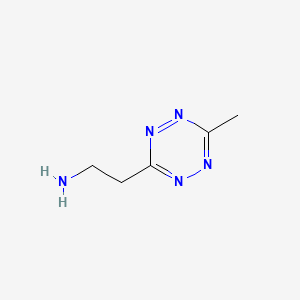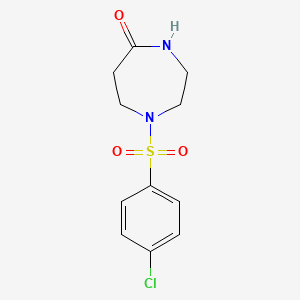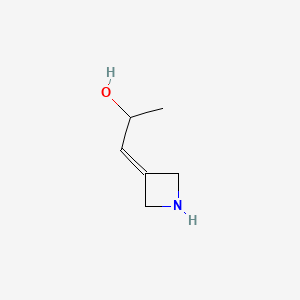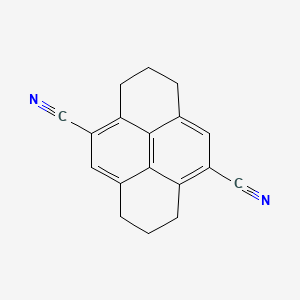
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile is a polycyclic aromatic hydrocarbon derivative It is characterized by its unique structure, which includes a hexahydro-pyrene core with two cyano groups attached at the 4 and 9 positions
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile can be synthesized through several methods. One common approach involves the reduction of pyrene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of pyrene derivatives under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
作用机制
The mechanism of action of 1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics. The cyano groups at the 4 and 9 positions enhance the compound’s electron-withdrawing ability, further modulating its reactivity and stability .
相似化合物的比较
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: Lacks the cyano groups, resulting in different electronic properties.
Pyrene: The fully aromatic parent compound, with different reactivity and applications.
1,2,3,4-Tetrahydropyrene: Partially hydrogenated derivative with distinct chemical behavior.
Uniqueness
1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile is unique due to the presence of cyano groups, which significantly alter its electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and advanced materials .
属性
分子式 |
C18H14N2 |
|---|---|
分子量 |
258.3 g/mol |
IUPAC 名称 |
1,2,3,6,7,8-hexahydropyrene-4,9-dicarbonitrile |
InChI |
InChI=1S/C18H14N2/c19-9-13-8-12-4-2-6-16-14(10-20)7-11-3-1-5-15(13)17(11)18(12)16/h7-8H,1-6H2 |
InChI 键 |
MADBSRYREUMDJR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C3CCCC4=CC(=C(C1)C2=C43)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


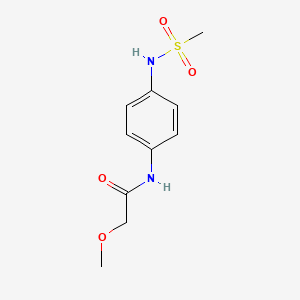
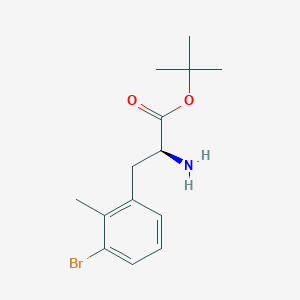
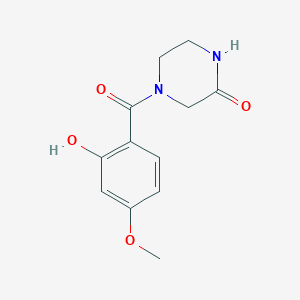
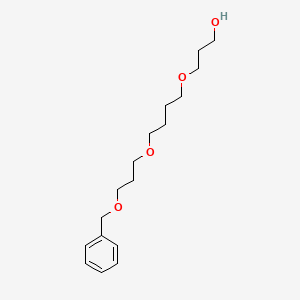
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)
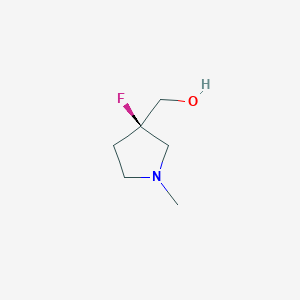
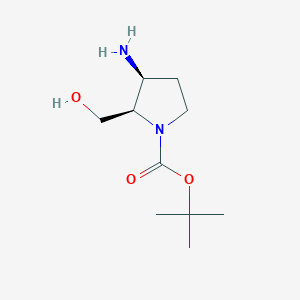
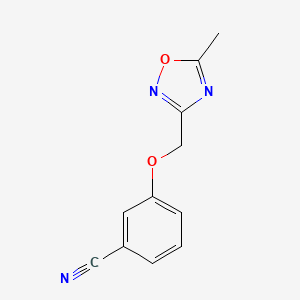
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
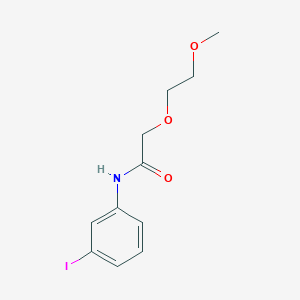
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
